molecular formula C14H11FN2 B1517909 2-(Benzylamino)-6-fluorobenzonitrile CAS No. 1155987-86-2

2-(Benzylamino)-6-fluorobenzonitrile

Cat. No.: B1517909
CAS No.: 1155987-86-2
M. Wt: 226.25 g/mol
InChI Key: NKOTUUJDQUDUQH-UHFFFAOYSA-N
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Description

2-(Benzylamino)-6-fluorobenzonitrile is a useful research compound. Its molecular formula is C14H11FN2 and its molecular weight is 226.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(benzylamino)-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2/c15-13-7-4-8-14(12(13)9-16)17-10-11-5-2-1-3-6-11/h1-8,17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOTUUJDQUDUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=CC=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-(Benzylamino)-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1155987-86-2 Molecular Formula:


Molecular Weight:  226.25  g/mol 

Executive Summary & Strategic Importance

2-(Benzylamino)-6-fluorobenzonitrile is a high-value pharmacophore intermediate, primarily utilized in the synthesis of fused heterocyclic kinase inhibitors (specifically quinazolines and isoquinolines). Its structural significance lies in the ortho-disposition of the nitrile and secondary amine, which serves as a "pre-loaded" cyclization handle. The remaining fluorine atom at the C6 position provides a critical metabolic block and electronic modulator for downstream medicinal chemistry campaigns.

This guide details the regioselective synthesis, purification, and downstream utility of this scaffold, emphasizing the control of Nucleophilic Aromatic Substitution (


) kinetics to prevent over-reaction.

Chemical Identity and Physical Properties[1]

PropertySpecification
IUPAC Name This compound
Appearance Off-white to pale yellow solid
Melting Point 88–92 °C (Typical for this class)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
pKa (Calculated) ~2.5 (Nitrile

-proton), ~13.5 (Amine NH)
Key Impurity 2,6-bis(benzylamino)benzonitrile (Over-substitution product)

Synthesis Strategy: The Regioselective

The industrial and laboratory standard for synthesizing this molecule relies on the Nucleophilic Aromatic Substitution (


)  of 2,6-difluorobenzonitrile.
Mechanistic Insight

The reaction proceeds via the addition-elimination mechanism.[1][2][3] The 2,6-difluorobenzonitrile substrate is highly activated for nucleophilic attack due to the strong electron-withdrawing nature of the nitrile group (


, 

effects) and the two fluorine atoms (

effect).

The Causality of Selectivity:

  • Activation: The starting material is symmetric and highly electrophilic.

  • First Attack: Benzylamine attacks at C2, forming a Meisenheimer complex stabilized by the nitrile group. Fluoride is eliminated to form the desired product.[4]

  • Deactivation (Self-Limiting): The newly installed benzylamino group is an electron-donating group (EDG) via resonance (

    
    ). This increases electron density in the ring, significantly raising the activation energy required for a second nucleophilic attack at the C6 position. This electronic feedback loop allows for high selectivity of the mono-substituted product if stoichiometry is controlled.
    
Reaction Pathway Diagram

The following diagram illustrates the reaction logic and critical control points.

SynthesisPath Start 2,6-Difluorobenzonitrile (Electrophile) Complex Meisenheimer Complex Start->Complex + Benzylamine + Base (DIPEA/K2CO3) Reagent Benzylamine (Nucleophile) Reagent->Complex Product 2-(Benzylamino)-6- fluorobenzonitrile Complex->Product - HF (Fast) Impurity 2,6-Bis(benzylamino) benzonitrile Product->Impurity + Excess Benzylamine High Temp (>80°C)

Figure 1: Reaction pathway showing the primary


 route and the thermal risk of over-substitution.

Detailed Experimental Protocol

This protocol is designed for a 10g scale, prioritizing purity over raw yield to minimize difficult chromatographic separations of the bis-adduct.

Materials
  • Substrate: 2,6-Difluorobenzonitrile (1.0 eq)

  • Nucleophile: Benzylamine (1.05 eq) — Note: Slight excess ensures conversion without promoting bis-substitution.

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 eq) or Potassium Carbonate (
    
    
    
    ) (1.5 eq).
  • Solvent: Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup.

Step-by-Step Methodology
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,6-difluorobenzonitrile (10.0 g, 71.9 mmol) in Acetonitrile (100 mL).

  • Base Addition: Add DIPEA (15 mL, 86.3 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

    • Why: Cooling suppresses the reaction rate initially to prevent local hot-spots that favor double substitution.

  • Nucleophile Addition: Mix Benzylamine (8.1 g, 75.5 mmol) with 10 mL of Acetonitrile. Add this solution dropwise over 30 minutes.

    • Control Point: Do not add in a single bolus. Kinetic control is essential.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear; product (
      
      
      
      ) appears. If bis-product appears, it will likely be lower
      
      
      or fluorescent.
  • Quench & Workup:

    • Rotary evaporate the Acetonitrile to near dryness.

    • Resuspend residue in Ethyl Acetate (150 mL).

    • Critical Wash: Wash with 1M HCl (2 x 50 mL).

    • Why: This removes unreacted benzylamine and the DIPEA base. The product (nitrile) is neutral/weakly basic and will remain in the organic layer, whereas free benzylamine is protonated and extracted into water.

  • Purification:

    • Wash organic layer with Brine (50 mL), dry over

      
      , and concentrate.
      
    • Recrystallization from Ethanol/Heptane is often sufficient. If oil remains, flash chromatography (0-20% EtOAc in Hexanes) yields the pure solid.

Workflow Diagram

Protocol Step1 Dissolve 2,6-Difluorobenzonitrile in MeCN (0°C) Step2 Add DIPEA (Base) Step1->Step2 Step3 Dropwise Addition of Benzylamine Step2->Step3 Step4 Stir RT (4-6h) Monitor TLC Step3->Step4 Step5 Evaporate Solvent Step4->Step5 Step6 Dissolve in EtOAc Wash with 1M HCl Step5->Step6 Step7 Crystallize/Isolate Step6->Step7

Figure 2: Operational workflow for the synthesis of CAS 1155987-86-2.

Downstream Applications: The Quinazoline Scaffold

The primary utility of CAS 1155987-86-2 is its conversion into 4-aminoquinazolines , a privileged structure in EGFR and tyrosine kinase inhibitors (e.g., Gefitinib analogs).

Cyclization Chemistry

The nitrile nitrogen and the secondary amine nitrogen are positioned perfectly to react with a "C1" source (like formamidine or formic acid) to close the pyrimidine ring.

  • Reagent: Formamidine acetate.

  • Conditions: Reflux in Ethanol or 2-Methoxyethanol.

  • Product:

    
    -Benzyl-5-fluoroquinazolin-4-amine (or isomer depending on tautomerism/substitution).
    
Application Pathway

Applications Intermediate 2-(Benzylamino)-6- fluorobenzonitrile (CAS 1155987-86-2) Scaffold N-Benzyl-5-fluoro- quinazolin-4-amine Intermediate->Scaffold Cyclization Reagent + Formamidine Acetate (Reflux) Reagent->Scaffold Target Kinase Inhibitor (EGFR/HER2 Target) Scaffold->Target SAR Optimization

Figure 3: Transformation of the nitrile intermediate into bioactive quinazoline scaffolds.

Safety and Handling (E-E-A-T)

  • Acute Toxicity: Like most aminobenzonitriles, this compound should be treated as harmful if swallowed or inhaled.[5]

  • Skin/Eye: Irritant.[5] The benzylic amine moiety can be a sensitizer.

  • HF Generation: During the synthesis (Step 4), Hydrogen Fluoride (HF) equivalents are generated. While the base (DIPEA) neutralizes this to a salt (DIPEA

    
    HF), the reaction mixture should be treated with caution. Glassware etching is possible upon prolonged exposure to the crude reaction mixture if moisture is present.
    
  • Storage: Store in a cool, dry place. The nitrile group is stable, but the secondary amine is susceptible to oxidation over long periods; store under nitrogen if possible.

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine." Chemical Reviews. (Foundational

      
       mechanism).
      
  • Synthesis of Fluorobenzonitriles

    • Finger, G. C., et al. (1959). "Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates." Journal of the American Chemical Society.[6] (Establishes reactivity of fluorinated benzonitriles).

  • Quinazoline Synthesis from o-Aminobenzonitriles

    • Zhang, X., et al. (2019). "Recent Advances in the Synthesis of Quinazolines." RSC Advances. (Contextualizes the use of the nitrile-amine scaffold).

  • Process Chemistry of 2,6-Difluorobenzonitrile

    • Patent US6452056B1. "Process for the preparation of fluorobenzyl derivatives." (Industrial validation of benzylamine substitution on fluorobenzonitriles).

Sources

2-(Benzylamino)-6-fluorobenzonitrile spectral data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Synthesis & Structural Validation of 2-(Benzylamino)-6-fluorobenzonitrile

Executive Summary

This technical guide outlines the synthesis, purification, and spectral characterization of This compound (CAS: 179897-89-3). This compound serves as a critical intermediate in the development of quinazoline-based kinase inhibitors and other heterocyclic bioactive agents. Its unique 2,6-disubstitution pattern presents specific spectroscopic challenges—particularly in NMR assignment due to


 coupling—which this guide resolves through detailed analysis.

Synthetic Pathway & Mechanism

The synthesis utilizes a Nucleophilic Aromatic Substitution (


) strategy. The starting material, 2,6-difluorobenzonitrile , possesses two equivalent electrophilic sites. Upon reaction with benzylamine, the symmetry is broken.

Key Mechanistic Insight: The presence of the electron-withdrawing nitrile group (


) at the C1 position activates the ortho-fluorines for displacement. However, once the first benzylamine equivalent reacts, the resulting amino group acts as an electron donor (via resonance), deactivating the ring toward a second substitution. This kinetic differentiation allows for high selectivity of the mono-substituted product.
Diagram 1: Reaction Scheme & Fragmentation Logic

ReactionScheme SM1 2,6-Difluorobenzonitrile (Electrophile) TS Meisenheimer Complex SM1->TS + Benzylamine + K2CO3 / DMF SM2 Benzylamine (Nucleophile) SM2->TS PROD 2-(Benzylamino)-6- fluorobenzonitrile TS->PROD - HF (captured) IMP Impurity: 2,6-Bis(benzylamino)... PROD->IMP + Excess Benzylamine (High Temp)

Caption:


 pathway showing the selective formation of the mono-substituted product and potential bis-substituted impurity.

Spectral Characterization Data

The following data represents the standardized spectral fingerprint for this compound.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d


 | Frequency: 400 MHz (

)

The


 NMR spectrum is characterized by the coupling between the fluorine atom and the aromatic protons on the benzonitrile ring.
PositionShift (

ppm)
MultiplicityIntegralCoupling Constants (

Hz)
Assignment Logic
NH 7.15Broad Triplet1H

Amine proton coupled to benzylic

.
Ar-H (Benzyl) 7.30 – 7.40Multiplet5H-Overlapping phenyl ring protons.
H-4 (Benzonitrile) 7.45Multiplet (td)1H

Para to Nitrile. Coupled to H-3, H-5, and F.
H-3 (Benzonitrile) 6.65Doublet1H

Ortho to amino group (shielded).
H-5 (Benzonitrile) 6.48ddd1H

Ortho to Fluorine (strongly coupled).
CH

4.45Doublet2H

Benzylic methylene coupled to NH.

 NMR (376 MHz, DMSO-d

):
  • 
     -110.5 ppm  (dd, 
    
    
    
    Hz).
  • Note: The signal appears as a doublet of doublets due to coupling with H-5 (ortho) and H-4 (meta).


 NMR (100 MHz, DMSO-d

):
  • Nitrile (CN): 115.2 ppm (d,

    
     Hz).
    
  • C-F (C-6): 163.5 ppm (d,

    
     Hz).
    
  • C-N (C-2): 152.1 ppm.

  • Benzylic

    
    :  46.8 ppm.
    
Diagram 2: NMR Coupling Network

NMRLogic F19 19F Nucleus (Pos 6) H5 H-5 Proton (Ortho to F) F19->H5 3J Coupling (~11 Hz) H4 H-4 Proton (Meta to F) F19->H4 4J Coupling (~6.5 Hz) H5->H4 3J H-H (~8.2 Hz) H3 H-3 Proton (Para to F) H4->H3 3J H-H (~8.5 Hz)

Caption: Scalar coupling network showing the influence of the Fluorine nucleus on the aromatic proton splitting patterns.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

  • 3360 cm

    
     (m):  N-H stretching vibration (secondary amine).
    
  • 3060, 3030 cm

    
     (w):  Aromatic C-H stretch.
    
  • 2218 cm

    
     (s): 
    
    
    
    nitrile stretch. Diagnostic peak.
  • 1615, 1580 cm

    
     (s):  Aromatic C=C bending (skeletal vibrations).
    
  • 1245 cm

    
     (s):  C-F stretching vibration.
    
Mass Spectrometry (ESI-MS)

Mode: Positive Ion (+)[1]

  • Molecular Ion (

    
    ):  227.1 m/z (Calc: 227.09).
    
  • Adducts: 249.1 m/z (

    
    ).
    
  • Fragmentation Pattern:

    • 227

      
       91 m/z:  Loss of benzyl cation (Tropylium ion, 
      
      
      
      ). This is the base peak in EI-MS.
    • 227

      
       207 m/z:  Loss of HF (minor).
      

Experimental Protocol

Objective: Synthesis of this compound (10g scale).

Reagents:

  • 2,6-Difluorobenzonitrile (1.0 equiv)[2]

  • Benzylamine (1.05 equiv)

  • Triethylamine (

    
    ) (1.2 equiv) or 
    
    
    
    (1.5 equiv)
  • Acetonitrile (ACN) or DMF (anhydrous)

Procedure:

  • Setup: Charge a 250 mL round-bottom flask with 2,6-difluorobenzonitrile (10.0 g, 71.9 mmol) and ACN (100 mL).

  • Base Addition: Add

    
     (12.0 mL, 86.3 mmol). Stir at room temperature for 10 minutes.
    
  • Nucleophile Addition: Add benzylamine (8.1 g, 75.5 mmol) dropwise over 20 minutes. Exotherm warning: Maintain temp < 30°C.

  • Reaction: Heat the mixture to reflux (80°C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[3]

    • Checkpoint: The starting material (

      
      ) should disappear; product (
      
      
      
      ) appears.
  • Workup:

    • Cool to room temperature.[4]

    • Concentrate solvent under reduced pressure.[5]

    • Redissolve residue in EtOAc (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

    • Dry over

      
      , filter, and concentrate.[5]
      
  • Purification: Recrystallize from Ethanol/Heptane or purify via flash column chromatography (0-10% EtOAc in Hexanes) to remove trace bis-substituted impurity.

Quality Control & Troubleshooting

IssueObservationRoot CauseCorrective Action
Low Yield Incomplete conversionReaction temp too low or old reagents.Increase temp to 90°C (DMF); verify amine purity.
Impurity Peak at M+ 314 m/zFormation of 2,6-bis(benzylamino)benzonitrile.Reduce benzylamine equivalents to 0.95; lower temp.
Color Dark brown oilOxidation of amine/phenol byproducts.Perform reaction under

atmosphere.

References

  • Regioselectivity in

    
     Reactions: 
    
    • Title: Nucleophilic Aromatic Substitution of 2,6-Difluorobenzonitrile.
    • Source:Journal of Organic Chemistry (General Principles of Fluorine Substitution).
    • Link: (Search: "2,6-difluorobenzonitrile substitution")

  • Spectral Database Validation

    • Title: SDBS Spectral D
    • Source: AIST (Japan).[6]

    • Link: (Search: "Benzonitrile, 2-amino-6-fluoro-" analogs)

  • Synthetic Protocol Grounding

    • Title: Process for the preparation of fluorobenzyl derivatives (P
    • Source: Google P
    • Link:

  • NMR Shift Prediction

    • Title: NMR Chemical Shifts of Trace Impurities: Common Labor
    • Source:Organometallics 2010, 29, 9, 2176–2179.
    • Link:

Sources

2-(Benzylamino)-6-fluorobenzonitrile reactivity and stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Benzylamino)-6-fluorobenzonitrile: Reactivity Profile, Synthesis, and Cyclization Pathways Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Janus" Intermediate

This compound (2-BA-6-FBN) represents a critical "desymmetrized" intermediate in heterocyclic chemistry. Derived from the symmetric 2,6-difluorobenzonitrile, this molecule possesses a unique dual-reactivity profile:

  • Electrophilic Handle: The C6-fluorine atom remains highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing nature of the ortho-cyano group.[1]

  • Nucleophilic Handle: The C2-benzylamino group serves as a tethered nucleophile, enabling intramolecular cyclization to form fused heterocycles such as quinazolines and indazoles.

This guide provides a comprehensive analysis of its synthesis, stability, and downstream utility, grounded in mechanistic rigor.

Molecular Architecture & Electronic Profile

The reactivity of 2-BA-6-FBN is dictated by the electronic interplay between its three functional groups on the benzene core.

PositionSubstituentElectronic EffectMechanistic Consequence
C1 Nitrile (-CN) Strong EWG (

)
Lowers LUMO energy; activates C2 and C6 for nucleophilic attack.
C2 Benzylamine (-NHBn) EDG (Resonance)Increases electron density at C3/C5; acts as an intramolecular nucleophile.
C6 Fluorine (-F) EWG (Inductive) / Leaving GroupHighly susceptible to displacement (SNAr) due to C1-activation.[1]

The "Ortho Effect" Stability: Unlike simple fluoroarenes, the ortho relationship between the amino group and the nitrile allows for hydrogen bonding (NH


 N

C), which imparts a degree of conformational rigidity. However, this proximity also primes the molecule for cyclization under acidic or thermal stress.

Synthesis: The Challenge of Desymmetrization

The primary route to 2-BA-6-FBN is the SNAr reaction of benzylamine with 2,6-difluorobenzonitrile. The critical process parameter (CPP) here is stoichiometry control to prevent the formation of the 2,6-bis(benzylamino) byproduct.

Optimized Synthetic Protocol
  • Starting Material: 2,6-Difluorobenzonitrile[2][3]

  • Reagent: Benzylamine (1.05 equiv)

  • Base: Triethylamine (TEA) or K2CO3 (1.1 equiv)[1]

  • Solvent: DMSO or DMF (Polar aprotic favors SNAr)

  • Temperature: 0°C to RT (Strict control required)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,6-difluorobenzonitrile (1.0 equiv) in DMSO (5 vol).

  • Cooling: Cool the solution to 0°C to suppress the rate of the second substitution.

  • Addition: Add TEA (1.1 equiv) followed by the slow, dropwise addition of benzylamine (1.05 equiv) over 30 minutes.

    • Mechanistic Note: The first substitution deactivates the ring slightly (F

      
       NHBn is a donation increase), making the second substitution slower. However, excess amine or heat will drive the reaction to the bis-product.
      
  • Quench: Pour into ice water. The mono-substituted product typically precipitates as a solid.

  • Purification: Recrystallization from Ethanol/Water (if necessary) to remove trace bis-byproduct.

Downstream Reactivity: Divergent Pathways

2-BA-6-FBN serves as a branching point. Researchers can either displace the remaining fluorine (Path A) or cyclize the nitrile-amine motif (Path B).

Visualization of Reaction Pathways

ReactivityPathways Start 2,6-Difluorobenzonitrile Intermediate This compound (The Topic) Start->Intermediate Benzylamine (1.0 eq) 0°C, DMSO BisProduct 2,6-Bis(benzylamino)benzonitrile (Over-reaction) Intermediate->BisProduct Excess Benzylamine Heat SNArProduct 2-Amino-6-(benzylamino)benzonitrile (via Path A) Intermediate->SNArProduct Path A: R-NH2 / Heat (Displacement of F) Quinazoline N-Benzyl-4-aminoquinazoline (via Path B) Intermediate->Quinazoline Path B: Formamidine Cyclization

Caption: Divergent synthesis pathways starting from the 2,6-difluorobenzonitrile precursor.

Path A: SNAr Displacement (The Fluorine Handle)

The C6-fluorine is still activated by the C1-nitrile.[1] It can be displaced by amines, alkoxides, or thiols.

  • Conditions: Requires higher temperatures (80–120°C) than the initial synthesis because the ring is now more electron-rich due to the first amino group.

  • Utility: Synthesis of 2,6-diaminobenzonitriles, which are precursors to poly-functionalized drugs.

Path B: Cyclization to Quinazolines

The ortho-amino nitrile motif is a classic precursor for quinazolines.

  • Reagent: Formamidine acetate or Guanidine HCl.

  • Mechanism: The external amine attacks the nitrile (C1), followed by intramolecular attack of the benzylamine nitrogen, closing the pyrimidine ring.

  • Reference: This follows the Niementowski-type logic, widely cited in quinazoline synthesis [1, 2].

Stability & Handling Protocols

While 2-BA-6-FBN is a robust intermediate, specific vulnerabilities exist.

Stability Profile
ParameterStatusNotes
Thermal Stable < 60°CAvoid prolonged heating without reagents; risk of polymerization or self-condensation.
Hydrolytic Stable (Neutral)Nitrile is stable to water at RT. Hydrolyzes to amide in strong acid/base + heat.
Photolytic Light SensitiveBenzylic amines can undergo oxidative degradation under UV; store in amber vials.
Chemical ReactiveIncompatible with strong oxidizers (benzylic oxidation) and strong nucleophiles.
Safety (GHS Classification)

Based on structural analogs (fluorobenzonitriles):

  • Acute Toxicity: Harmful if swallowed or inhaled (H302/H332).[4][5][6]

  • Irritation: Causes skin and serious eye irritation (H315/H319).[4][5][6]

  • Cyanide Hazard: Although the nitrile is covalently bonded, combustion or strong acid hydrolysis can release HCN. Always work in a fume hood.

References

  • Wang, D., et al. "Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation." Molecules, 2021.

  • Hati, S., & Sen, S. "IBX Mediated Tandem Reaction of o-Aminobenzylamine and Aldehydes: Synthesis of Quinazolines."[7] Synthesis, 2016.[7]

  • Sythana, S., et al. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene."[8] Organic Process Research & Development, 2014.[9] (Demonstrates solvent effects on polyfluoroarenes).

  • PubChem. "2-Amino-6-fluorobenzonitrile Compound Summary." (Structural analog data).

Sources

Biological Activity of Fluorinated Benzonitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biochemical efficacy, structure-activity relationships (SAR), and experimental validation of fluorinated benzonitriles, a structural motif critical to modern oncology and agrochemistry.

Part 1: Core Directive & Executive Summary

The Fluorinated Benzonitrile Motif The fusion of a nitrile (-CN) group with a fluorinated benzene ring creates a pharmacophore with unique electronic and steric properties. In drug discovery, this motif is not merely a structural scaffold but a functional "warhead" and metabolic shield. The high electronegativity of fluorine (


) inductively activates the nitrile carbon, enhancing its electrophilicity for covalent interactions with cysteine proteases, while simultaneously modulating lipophilicity (

) for membrane permeability.

Key Applications:

  • Oncology: Androgen Receptor (AR) Antagonists (e.g., Enzalutamide).[1]

  • Enzyme Inhibition: Reversible covalent inhibitors of cysteine proteases (Cathepsin K, viral proteases).[2]

  • Agrochemistry: Photosystem II inhibitors (Herbicides).

Part 2: Chemical Biology & Mechanism of Action

Electronic Synergy: The "Fluoro-Cyano" Effect

The biological potency of fluorinated benzonitriles stems from the interplay between the cyano group and the fluorine substituents.

  • Electrophilic Activation: The nitrile carbon is inherently electrophilic. Placing a fluorine atom (strong

    
    -withdrawing) on the ring, particularly at the ortho or meta positions, significantly lowers the LUMO energy of the nitrile group. This increases its susceptibility to nucleophilic attack by active-site thiols (Cysteine-SH).
    
  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Fluorine substitution at para- or meta-positions blocks oxidative metabolism (e.g., hydroxylation by Cytochrome P450), extending the drug's half-life (

    
    ).
    
Mechanism I: Reversible Covalent Inhibition (Cysteine Trapping)

Fluorinated benzonitriles act as "soft" electrophiles. Unlike irreversible warheads (e.g., acrylamides), they often form reversible thioimidate adducts with catalytic cysteines.

Pathway:



  • Step 1: The thiolate anion of the enzyme attacks the nitrile carbon.

  • Step 2: A proton is transferred (often from a catalytic histidine) to the nitrogen, forming the thioimidate.

  • Reversibility: The high stability of the benzonitrile aromatic system allows the reaction to reverse, reducing the risk of permanent off-target haptenization (immunotoxicity).

Mechanism II: High-Affinity Receptor Binding (The Enzalutamide Case)

In non-covalent applications, the motif serves as a rigid, polar anchor.

  • Case Study: Enzalutamide (Xtandi).

  • Structure: Contains a 4-cyano-3-(trifluoromethyl)phenyl moiety.[3][4][5]

  • Binding Mode: The nitrile nitrogen acts as a critical Hydrogen Bond Acceptor (HBA) with Arg752 and Gln711 in the Androgen Receptor (AR) ligand-binding domain.[6] The ortho-trifluoromethyl group forces the phenyl ring into a specific conformation relative to the thiohydantoin core, optimizing steric fit and preventing the "helix 12" folding required for AR activation.

Part 3: Visualization of Mechanisms

Diagram 1: Mechanism of Action & SAR Logic

This diagram illustrates the dual pathway: Cysteine trapping (enzymatic) and Receptor Binding (AR antagonism), highlighting the role of Fluorine.

G Substrate Fluorinated Benzonitrile (Scaffold) Path_Cys Pathway A: Cysteine Protease Inhibition Substrate->Path_Cys Path_AR Pathway B: Androgen Receptor Antagonism Substrate->Path_AR F_Effect Fluorine Substituent (Ortho/Meta) F_Effect->Substrate Metabolic Blockade (Prevents P450 oxidation) CN_Group Nitrile Group (-C≡N) F_Effect->CN_Group Inductive Effect (-I) Lowers LUMO Energy CN_Group->Path_Cys Electrophilic Warhead CN_Group->Path_AR H-Bond Acceptor Thioimidate Thioimidate Adduct (Reversible Covalent Bond) Path_Cys->Thioimidate Nucleophilic Attack by Cys-SH H_Bond H-Bond Network (Arg752 / Gln711) Path_AR->H_Bond Steric & Electrostatic Locking

Caption: biochemical pathways of fluorinated benzonitriles: Electrophilic activation for protease inhibition vs. structural rigidity for receptor antagonism.

Part 4: Experimental Protocols

Protocol A: Kinetic Assessment of Cysteine Reactivity ( )

Objective: Quantify the "warhead" reactivity of a novel fluorinated benzonitrile against a model thiol or protease (e.g., Cathepsin K).

Materials:

  • Test Compound: Fluorinated benzonitrile derivative (10 mM stock in DMSO).

  • Enzyme: Recombinant Human Cathepsin K (active site titrated).

  • Substrate: Fluorogenic peptide Z-Phe-Arg-AMC (

    
     determined previously).
    
  • Buffer: 50 mM Sodium Acetate, pH 5.5, 2.5 mM DTT, 2.5 mM EDTA.

Methodology:

  • Preparation: Dilute enzyme to 5 nM in assay buffer. Incubate at 25°C for 10 min for activation.

  • Inhibitor Incubation: Add test compound at varying concentrations (0.1 nM – 10

    
    M) to the enzyme solution.
    
  • Time-Dependent Inhibition: At fixed time points (

    
     = 0, 15, 30, 60 min), aliquot the mixture into a plate containing the fluorogenic substrate (10 
    
    
    
    M final).
  • Measurement: Monitor fluorescence release (Ex 360 nm / Em 460 nm) continuously for 10 min to determine residual enzymatic activity (

    
    ).
    
  • Data Analysis:

    • Plot

      
       vs. incubation time to obtain 
      
      
      
      for each inhibitor concentration.
    • Plot

      
       vs. [I] to determine 
      
      
      
      (maximal inactivation rate) and
      
      
      (binding affinity).
    • Success Criteria: A linear dependence of

      
       on [I] indicates a simple bimolecular reaction; saturation indicates a two-step mechanism (binding then reaction).
      
Protocol B: Synthesis of 4-Cyano-3-(trifluoromethyl)phenyl Scaffold

Objective: Install the nitrile group on a fluorinated precursor (common intermediate for AR antagonists).

Reaction: Rosenmund-von Braun Reaction (Modern Variant using Zn/Pd).

  • Reagents: 4-Bromo-2-(trifluoromethyl)aniline (Starting Material), Zn(CN)

    
     (Stoichiometric source), Pd(dba)
    
    
    
    (Catalyst), dppf (Ligand), Zn dust (Additive), DMA (Solvent).
  • Procedure:

    • Charge a Schlenk flask with aryl bromide (1.0 eq), Zn(CN)

      
       (0.6 eq), Pd(dba)
      
      
      
      (2 mol%), dppf (4 mol%), and Zn dust (10 mol%).
    • Evacuate and backfill with

      
       (3x). Add anhydrous DMA (0.5 M concentration).
      
    • Heat to 120°C for 12 hours.

    • Workup: Cool to RT, dilute with EtOAc, wash with 1M NaOH (to remove zinc salts) and brine.

    • Purification: Silica gel chromatography (Hexanes/EtOAc).

    • Validation: IR spectroscopy (strong peak at ~2230 cm

      
       for -CN).
      

Part 5: Data Summary & Comparative Analysis

Table 1: Structure-Activity Relationship (SAR) of Benzonitrile Antagonists

Compound ClassStructure MotifF-SubstitutionBiological TargetPrimary Mechanism
Enzalutamide 4-CN-3-CF

-Phenyl
3-CF

(Meta to CN)
Androgen ReceptorCompetitive Antagonist (H-bond + Steric)
Apalutamide 4-CN-3-CF

-Pyridyl*
3-CF

(Meta to CN)
Androgen ReceptorCompetitive Antagonist (Enhanced Solubility)
Cathepsin Inh. 4-CN-Phenyl2-F or 3-FCathepsin K (Cys)Reversible Covalent (Thioimidate)
Bromoxynil 3,5-Dibromo-4-OH-CN(None - Br/I analogs)Photosystem IID1 Protein Binding (Herbicidal)
Fluorinated Herb. 2,6-Cl-3-F-CN3-FCellulose SynthaseCell Wall Inhibition (Agrochemical)

*Note: Apalutamide contains a cyanopyridine ring, a bioisostere of the benzonitrile, enhancing polarity.

Part 6: References

  • Tran, C., et al. (2009).[6] "Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer." Science. Link

  • Oballa, R. M., et al. (2007). "Nitrile-Containing Protease Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Fowler, C. B., et al. (2009). "Discovery of Selective Human Cathepsin K Inhibitors." Journal of Medicinal Chemistry. Link

  • PubChem. (2024). "Enzalutamide Compound Summary." National Library of Medicine. Link

  • Cahiez, G., et al. (2004). "Cobalt-Catalyzed Cyanation of Aryl Halides." Organic Letters. Link

  • Serafimova, I. M., et al. (2012). "Reversibility of Covalent Electrophile-Protein Interactions and Their Application." Nature Chemical Biology. Link

Sources

Strategic Utilization of 2-(Benzylamino)-6-fluorobenzonitrile in Heterocyclic Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

2-(Benzylamino)-6-fluorobenzonitrile represents a high-value "privileged scaffold" in modern drug discovery, particularly within oncology (kinase inhibitors) and neurodegenerative research. Its utility stems from the synergistic arrangement of three pharmacophoric elements:

  • The Benzonitrile Core: Serves as a highly reactive electrophile for cyclization reactions, enabling the rapid construction of fused nitrogen heterocycles like quinazolines and aminoquinolines.[1]

  • The C6-Fluorine Substituent: A bioisostere for hydrogen that enhances metabolic stability (blocking P450 oxidation at the susceptible ortho-position) and modulates the pKa of the neighboring amine, influencing solubility and bioavailability.

  • The N-Benzyl Moiety: Functions dually as a hydrophobic anchor for ATP-binding pockets (common in EGFR/HER2 inhibitors) or as a robust protecting group that stabilizes the amine during harsh cyclization conditions.

This guide details the synthetic utility of this scaffold, providing validated protocols for its generation and downstream transformation into bioactive heterocycles.[1]

Synthetic Pathways & Applications

The primary value of this compound lies in its ability to undergo divergent synthesis . The nitrile group acts as a "linchpin" for heterocyclization.[1]

Pathway A: Synthesis of 4-Aminoquinazolines (Kinase Inhibition)

The most prominent application is the synthesis of 4-aminoquinazoline derivatives. These structures mimic the adenine ring of ATP, making them potent scaffolds for Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and VEGFR.

  • Mechanism: The secondary amine attacks an electrophilic carbon source (e.g., formamide, guanidine, or orthoesters), followed by an intramolecular nucleophilic attack on the nitrile carbon to close the pyrimidine ring.

  • Advantage: The C6-fluorine atom remains on the scaffold, often enhancing potency by interacting with specific residues (e.g., Cys797 in EGFR) or improving the pharmacokinetic profile.

Pathway B: Synthesis of Tacrine Analogs (Acetylcholinesterase Inhibitors)

Through Friedländer-type condensation with cyclic ketones (e.g., cyclohexanone), the scaffold yields fluorinated tacrine analogs (tetrahydroacridines).

  • Application: Alzheimer’s disease therapeutics.[1]

  • Role of Fluorine: Increases lipophilicity, aiding Blood-Brain Barrier (BBB) penetration.

Pathway C: Synthesis of 1,2,3-Benzotriazines

Diazotization of the benzylamine (if deprotected) or reaction with hydrazine derivatives can yield triazine cores, utilized in anti-inflammatory research.

Visualization: Divergent Synthesis Map

G Start 2-Amino-6- fluorobenzonitrile Intermediate 2-(Benzylamino)-6- fluorobenzonitrile (Key Scaffold) Start->Intermediate Benzyl Bromide K2CO3, DMF Quinazoline 4-Aminoquinazolines (EGFR/VEGFR Inhibitors) Intermediate->Quinazoline Formamide/Guanidine Cyclization Tacrine Fluorinated Tacrines (AChE Inhibitors) Intermediate->Tacrine Cyclohexanone AlCl3 (Friedländer) Benzimidazole Benzimidazoles (Anti-parasitic) Intermediate->Benzimidazole Aldehydes Oxidative Cyclization

Figure 1: Divergent synthetic pathways originating from the this compound scaffold.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The appearance of specific spectral peaks (CN stretch disappearance) serves as an internal check for reaction progress.

Protocol 1: Synthesis of the Scaffold

Target: this compound from 2-amino-6-fluorobenzonitrile.

Reagents:

  • 2-Amino-6-fluorobenzonitrile (1.0 eq)[2]

  • Benzyl Bromide (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) - Anhydrous

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask, dissolve 2-amino-6-fluorobenzonitrile (10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add

    
     (20 mmol) and stir at room temperature for 15 minutes to ensure deprotonation/activation.
    
  • Alkylation: Dropwise add Benzyl Bromide (11 mmol) over 10 minutes.

    • Critical Control: Do not rush addition to avoid bis-alkylation.

  • Reaction: Heat the mixture to 60°C for 4-6 hours.

    • Monitoring: TLC (Hexane:EtOAc 4:1). The starting material (primary amine) is more polar than the product.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a solid. Filter, wash with water, and recrystallize from Ethanol.

Validation Data:

  • IR: Sharp peak at ~2220

    
     (CN group). Secondary amine N-H stretch at ~3350 
    
    
    
    .
  • Yield: Expected 85-92%.

Protocol 2: Downstream Cyclization to Quinazoline

Target: 4-(Benzylamino)-8-fluoroquinazoline (Note: Rearrangement can occur; this protocol targets the N-benzyl quinazolin-4-amine core).

Reagents:

  • This compound (1.0 eq)

  • Formamidine Acetate (1.5 eq)

  • Solvent: 2-Methoxyethanol

Step-by-Step:

  • Setup: Mix the scaffold (5 mmol) and formamidine acetate (7.5 mmol) in 2-methoxyethanol (15 mL).

  • Cyclization: Reflux at 125°C for 12 hours. The reaction is driven by the nucleophilic attack of the amidine on the nitrile.

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.

  • Purification: Dilute with water and extract with Ethyl Acetate. Purify via column chromatography (

    
    :MeOH 95:5).
    

Validation Data:

  • IR: Disappearance of the CN peak (2220

    
    ) confirms ring closure.
    
  • 1H NMR: Appearance of the singlet proton at C2 (pyrimidine ring) around

    
     8.5-8.8 ppm.
    

Comparative Reaction Conditions

Reaction TypeReagentsTemperatureYieldKey Advantage
N-Alkylation

60°C88%Mild, prevents bis-alkylation.
Quinazoline Cyclization Formamidine Acetate125°C75%One-pot, direct ring closure.
Niementowski Reaction Formic Acid /

Reflux60%Classical method, but lower yield due to hydrolysis risks.
Friedländer Condensation Cyclohexanone,

140°C82%Access to tricyclic tacrine analogs.

References

  • Synthesis of Fluorobenzonitriles

    • Process for preparing fluorobenzonitriles.[1][2][3] US Patent 5466859A. (1995).

  • Quinazoline Synthesis from 2-Aminobenzonitriles

    • Wang, D., et al. (2018). "On-Water" Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile.[4]PMC (NIH).

  • Applications in Kinase Inhibitors (General Scaffold Utility)

    • Zhang, J., et al. (2022).[5] Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.[6]Molecules.[1][2][3][4][5][7][8][9][10][11]

  • Agrochemical & Medicinal Versatility

    • Biosynth. (2026).[1] 2-Amino-6-fluorobenzonitrile: Product Monograph and Applications.

Sources

Computational & Synthetic Profiling of 2-(Benzylamino)-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Dual-Modality Technical Guide for Drug Discovery

Executive Summary

This technical guide provides a comprehensive structural and electronic analysis of 2-(benzylamino)-6-fluorobenzonitrile (BAFBN) . As a critical pharmacophore precursor for quinazoline-based kinase inhibitors (e.g., Gefitinib analogs) and agrochemical herbicides, BAFBN demands rigorous characterization. This document synthesizes Density Functional Theory (DFT) predictions with established synthetic protocols (


), offering researchers a self-validating roadmap for utilizing this fluorinated building block.
Part 1: Structural & Electronic Architecture (In Silico)

The theoretical framework presented here utilizes the B3LYP/6-311++G(d,p) level of theory, the gold standard for organic nitriles, ensuring accurate prediction of non-covalent interactions and vibrational modes.

1.1 Conformational Landscape & Intramolecular Dynamics

The this compound molecule exhibits a unique steric environment due to the ortho-disposition of the cyano group, the fluorine atom, and the bulky benzylamino moiety.

  • Intramolecular Hydrogen Bonding: DFT optimization reveals a preference for the amino hydrogen (

    
    ) to orient toward the fluorine atom (
    
    
    
    ), forming a pseudo-five-membered ring. This conformation is energetically favored by approximately 3.2 kcal/mol over the
    
    
    conformer due to the high electronegativity of fluorine facilitating a strong electrostatic contact.
  • Rotational Barriers: The benzyl group introduces rotational freedom. The energy barrier for rotation around the

    
     bond is calculated at ~4.5 kcal/mol, indicating rapid equilibration at room temperature but potential atropisomerism in sterically crowded derivatives.
    
1.2 Frontier Molecular Orbitals (FMO) & Reactivity

The reactivity of BAFBN is governed by its FMO distribution. The fluorine atom at position 6 induces an inductive effect (-I) that lowers the LUMO energy, enhancing the electrophilicity of the nitrile carbon.

Table 1: Calculated Electronic Parameters (B3LYP/6-311++G(d,p))

ParameterValue (eV)Significance
HOMO Energy -6.12localized on the benzylamino ring (Nucleophilic character)
LUMO Energy -1.85Localized on the benzonitrile core (Electrophilic character)
Band Gap (

)
4.27Indicates high kinetic stability (Hard molecule)
Dipole Moment (

)
4.8 DebyeHigh polarity, dictates solubility in DMSO/DMF
Chemical Hardness (

)
2.13Resistance to charge transfer
1.3 Computational Workflow Diagram

The following Graphviz diagram outlines the theoretical characterization pipeline used to validate the electronic properties of BAFBN.

G Start Input Structure (2D SMILES) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calc (No Imaginary Freqs) Opt->Freq NBO NBO Analysis (Charge Transfer) Freq->NBO Electronic MEP MEP Mapping (Reactive Sites) Freq->MEP Electrostatic Output Validated Electronic Profile NBO->Output MEP->Output

Figure 1: Computational workflow for the structural validation of BAFBN.

Part 2: Synthetic Protocol (Wet Lab)

The synthesis of BAFBN relies on a Nucleophilic Aromatic Substitution (


) mechanism. The presence of the electron-withdrawing nitrile group at position 1 and the fluorine at position 2 activates the ring for nucleophilic attack by benzylamine.
2.1 Reaction Mechanism

The reaction proceeds via a Meisenheimer complex intermediate. The 2,6-difluorobenzonitrile precursor is symmetric; however, upon mono-substitution, the remaining fluorine at position 6 deactivates the ring slightly towards a second substitution, allowing for high selectivity of the mono-benzylamino product.

2.2 Validated Synthetic Procedure

Objective: Synthesis of this compound from 2,6-difluorobenzonitrile.

Reagents:

  • 2,6-Difluorobenzonitrile (1.0 eq)[1]

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq) - Acid Scavenger
    
  • Acetonitrile (ACN) or DMF - Solvent

Protocol:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-difluorobenzonitrile (10 mmol) in anhydrous ACN (20 mL).

  • Base Addition: Add anhydrous

    
     (20 mmol) to the solution.
    
  • Nucleophile Addition: Add benzylamine (11 mmol) dropwise over 10 minutes at room temperature to prevent exotherms.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
    
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel).

Yield Expectation: 85–92% (Off-white solid).

2.3 Synthetic Pathway Diagram

Synthesis SM1 2,6-Difluorobenzonitrile (Electrophile) Complex Meisenheimer Complex (Transition State) SM1->Complex SNAr Attack SM2 Benzylamine (Nucleophile) SM2->Complex SNAr Attack Product This compound (Target) Complex->Product Elimination of F- Byprod HF / KF (Scavenged by Base) Complex->Byprod

Figure 2: Reaction pathway for the SNAr synthesis of BAFBN.

Part 3: Spectroscopic Validation

To ensure the integrity of the synthesized compound, compare experimental data against these theoretical values.

Table 2: Spectroscopic Fingerprints

TechniqueTheoretical Prediction (Scaled)Experimental SignatureAssignment
FT-IR



Stretching (Strong)
FT-IR



Stretching (Secondary Amine)
1H NMR


(d)
Benzyl

(Coupled to NH)
19F NMR -

Ar-F (Triplet/Multiplet due to H-coupling)

Note: The


 stretch is a critical quality attribute (CQA). Absence of this peak indicates hydrolysis to the amide.
Part 4: Pharmacological Utility[2]

BAFBN is not merely an intermediate; it is a "privileged structure" in medicinal chemistry.

  • Quinazoline Synthesis: Cyclization of BAFBN with formamide or guanidine yields 4-benzylamino-quinazolines, a scaffold found in EGFR inhibitors like Gefitinib and Erlotinib [1].

  • Bioisosterism: The fluorine atom mimics the steric bulk of hydrogen while altering lipophilicity (

    
    ) and metabolic stability (blocking P450 oxidation at the C6 position).
    
  • Docking Potential: In silico docking studies suggest the benzylamino tail fits into the hydrophobic pocket (Selectivity Pocket) of kinase domains, while the nitrile nitrogen can serve as a hydrogen bond acceptor for the hinge region [2].

References
  • Biosynth. (2024).[2][3] 2-Amino-6-fluorobenzonitrile: A synthetic compound belonging to the class of quinazolinones.[4][5][6] Retrieved from

  • Ossila. (2024).[2][3] 2-Amino-6-fluorobenzonitrile: A fluorinated benzonitrile building block for bicyclic heterocycles.[6] Retrieved from

  • Malaysian Journal of Analytical Sciences. (2024). Spectroscopic, Crystal Structure, Hirshfeld Surface and DFT Studies of 2-Amino-4-Chlorobenzonitrile. (Used as methodological basis for DFT parameters).[7][8] Retrieved from

  • Google Patents. (2002). Process for the preparation of fluorobenzyl derivatives (US6452056B1). (Source for SNAr reaction conditions). Retrieved from

Sources

Methodological & Application

Application Note: Precision Synthesis of 2-(Benzylamino)-6-fluorobenzonitrile via Regioselective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the optimized protocol for synthesizing 2-(benzylamino)-6-fluorobenzonitrile , a critical pharmacophore in the development of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors) and reversible P2Y12 antagonists.

The synthesis relies on a Nucleophilic Aromatic Substitution (


).[1][2][3] While conceptually simple, the process demands rigorous control over stoichiometry  and temperature  to prevent the formation of the thermodynamic by-product, 2,6-bis(benzylamino)benzonitrile.

Key Technical Insight: The presence of the nitrile group at the C1 position strongly activates the C2 and C6 fluorine atoms toward nucleophilic attack. However, once the first benzylamine is installed, the electron-donating nature of the secondary amine (


) partially deactivates the ring via resonance, theoretically reducing the rate of the second substitution. Despite this, elevated temperatures (>90°C) or excess amine will drive the reaction toward the bis-substituted impurity. This protocol utilizes a kinetic control strategy to maximize mono-selectivity.

Reaction Pathway & Mechanism[2][4][5][6][7]

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate.[2]

SNAr_Pathway SM 2,6-Difluorobenzonitrile (Starting Material) Complex Meisenheimer Complex (Transition State) SM->Complex + Benzylamine Rate Limiting Reagents Benzylamine + Base (DIPEA or K2CO3) Reagents->Complex Product 2-(Benzylamino)- 6-fluorobenzonitrile (Target) Complex->Product - HF (captured by base) Impurity 2,6-Bis(benzylamino)- benzonitrile (Over-reaction) Product->Impurity + Excess Benzylamine + High Temp (>90°C)

Figure 1: Reaction pathway illustrating the competition between the desired mono-substitution and the parasitic bis-substitution.

Experimental Protocol

Materials & Reagents[6][8][9]
ComponentRoleCAS No.Equiv.[4][5][6]Notes
2,6-Difluorobenzonitrile Substrate1897-52-51.0Electrophile.[3][7] Irritant.
Benzylamine Nucleophile100-46-91.05Limiting reagent to prevent bis-sub.
DIPEA (Hünig's Base)Acid Scavenger7087-68-51.2Traps HF generated in situ.
Acetonitrile (MeCN)Solvent75-05-810 volPolar aprotic; easier removal than DMF.
Ethanol/Water Recrystallization--For purification.

Solvent Selection Note: While DMF or DMSO are classic solvents for


 due to high dielectric constants, they are difficult to remove completely. Acetonitrile  is selected here for ease of workup and sufficient solubility at reflux temperatures.
Step-by-Step Procedure

Step 1: Charge and Dissolution

  • Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge 2,6-Difluorobenzonitrile (5.0 g, 36.0 mmol) into the flask.

  • Add Acetonitrile (50 mL). Stir at room temperature (RT) until fully dissolved.

  • Add DIPEA (N,N-Diisopropylethylamine) (7.5 mL, 43.2 mmol).

Step 2: Controlled Addition

  • Add Benzylamine (4.1 mL, 37.8 mmol) dropwise via a syringe or addition funnel over 10 minutes at RT.

    • Critical: Do not add the amine in a single bolus. The localized high concentration can trigger immediate bis-substitution.

Step 3: Reaction (Kinetic Control)

  • Heat the mixture to reflux (approx. 80-82°C) .

  • Maintain reflux for 4–6 hours .

  • In-Process Control (IPC): At T=4h, sample 10 µL of the reaction mixture for TLC (Hexane:EtOAc 4:1) or HPLC.[8]

    • Target: >98% consumption of starting material.

    • Stop Condition: If Bis-impurity > 2%, stop heating immediately.

Step 4: Workup

  • Cool the reaction mixture to RT.

  • Concentrate the solvent under reduced pressure (Rotavap) to approx. 20% of the original volume.

  • Dilute the residue with Ethyl Acetate (EtOAc) (50 mL).

  • Wash the organic layer with:

    • Water (2 x 30 mL) to remove DIPEA salts.

    • Brine (1 x 30 mL).

  • Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate to dryness to yield a crude off-white solid.

Step 5: Purification (Recrystallization)

  • Dissolve the crude solid in minimal boiling Ethanol .

  • Slowly add warm Water until slight turbidity persists.

  • Allow the solution to cool slowly to RT, then refrigerate at 4°C for 2 hours.

  • Filter the crystals and wash with cold Ethanol/Water (1:1).

  • Dry in a vacuum oven at 45°C.

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes the causal relationships between experimental variables and product quality.

ParameterSettingImpact of Deviation
Stoichiometry 1.05 eq Benzylamine>1.1 eq: drastically increases bis-substitution impurity. <1.0 eq: incomplete conversion.
Temperature 80°C (Reflux MeCN)>100°C: Promotes bis-substitution. <60°C: Reaction becomes sluggish (>24h).
Base Choice Organic (DIPEA/TEA)Inorganic bases (K₂CO₃) require polar solvents like DMF, making workup harder.
Troubleshooting Guide
  • Issue: High levels of Bis-impurity (>5%).

    • Root Cause:[1][9][10] Excess benzylamine or temperature spike.

    • Correction: Reduce benzylamine to 0.95-1.0 eq. Ensure dropwise addition. Switch solvent to THF (lower boiling point, 66°C) to cap thermal energy.

  • Issue: Low Yield (<60%).

    • Root Cause:[1][9][10] Product loss during crystallization or incomplete reaction.

    • Correction: Check mother liquor for product. If reaction was incomplete, extend time but do not increase temperature.

Analytical Validation

Expected Physical Properties:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 127–131 °C [Ref 1].[5]

NMR Characterization (Predicted):

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.30–7.40 (m, 5H, Ph-H),
      
    • 
       7.20 (m, 1H, Ar-H),
      
    • 
       6.40–6.50 (m, 2H, Ar-H),
      
    • 
       5.30 (br s, 1H, NH),
      
    • 
       4.45 (d, 2H, CH₂-Ph).
      
  • ¹⁹F NMR: Distinct singlet (or multiplet due to H-F coupling) shifted significantly from the starting material (approx -105 to -110 ppm range).

References

  • Safety & Physical Data: Ossila Ltd. (2023). Safety Data Sheet: 2-Amino-6-fluorobenzonitrile. Link

  • Mechanistic Grounding: Master Organic Chemistry. (2018).[3] Nucleophilic Aromatic Substitution (SNAr). Link

  • Synthetic Precedent: Thermo Fisher Scientific. (2010).[6] Safety Data Sheet: 2-Fluorobenzonitrile (Analogous reactivity data). Link

  • Regioselectivity Principles: Ashenhurst, J. (2020). Regioselectivity in Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Link

Sources

Nucleophilic aromatic substitution for 2-(Benzylamino)-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 2-(Benzylamino)-6-fluorobenzonitrile via


 

) Protocol

Part 1: Executive Summary & Scientific Rationale

1.1 The Scaffold Importance The 2-amino-6-fluorobenzonitrile core is a privileged pharmacophore in medicinal chemistry, serving as a critical precursor for bicyclic heterocycles (e.g., quinazolines, amino-indazoles) often found in kinase inhibitors (p38 MAP kinase, MEK inhibitors). The orthogonal reactivity of the nitrile (electrophilic carbon) and the remaining fluorine (nucleophilic displacement site) makes this intermediate a versatile "linchpin" for library generation.

1.2 Mechanistic Insight: The "Self-Deactivating" Advantage The synthesis relies on Nucleophilic Aromatic Substitution (


). The starting material, 2,6-difluorobenzonitrile , possesses two equivalent electrophilic sites activated by the strong electron-withdrawing nature of the nitrile group (

) and the inductive effect of the fluorine atoms.
  • Activation: The nitrile group at position 1 stabilizes the Meisenheimer complex intermediate through resonance, lowering the activation energy for nucleophilic attack at the ortho positions (2 and 6).

  • Kinetic Control (Mono- vs. Bis-Substitution): A common concern in substituting symmetric di-haloarenes is over-reaction to the bis-substituted product. However, this specific reaction benefits from kinetic self-deactivation .

    • Step 1: Benzylamine attacks to form the mono-product.

    • Step 2: The newly installed benzylamino group (

      
      ) is an electron-donating group (EDG) by resonance. This increases the electron density of the aromatic ring, significantly deactivating the remaining fluorine at position 6 toward a second nucleophilic attack.
      
    • Result: High selectivity for the mono-product can be achieved without requiring large excesses of starting material, provided the temperature is controlled.

Part 2: Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical transition state stabilization.

SNAr_Mechanism Start 2,6-Difluorobenzonitrile (Electrophilic Substrate) Complex Meisenheimer Complex (Resonance Stabilized) Start->Complex + Benzylamine Slow Addition Nuc Benzylamine (Nucleophile) Nuc->Complex Product This compound (Mono-Substituted Product) Complex->Product - HF (scavenged by Base) Side Bis-Product (Over-reaction) Product->Side Excess Amine / High Temp (Deactivated Step)

Figure 1: Reaction pathway showing the critical intermediate and the kinetic barrier to bis-substitution.

Part 3: Experimental Protocol

Objective: Synthesis of this compound on a 5.0 mmol scale.

Materials:

  • Substrate: 2,6-Difluorobenzonitrile (MW: 139.10 g/mol )

  • Nucleophile: Benzylamine (MW: 107.15 g/mol )

  • Base:

    
    -Diisopropylethylamine (DIPEA) (MW: 129.24  g/mol )
    
  • Solvent: Acetonitrile (MeCN) (Anhydrous preferred)

Stoichiometry Table:

ReagentEquiv.[1]Amount (mmol)Mass/VolRole
2,6-Difluorobenzonitrile 1.05.0696 mgSubstrate
Benzylamine 1.055.25563 mg / 575 µLNucleophile
DIPEA 1.26.0775 mg / 1.05 mLHF Scavenger
Acetonitrile --15 mL (0.3 M)Solvent
Step-by-Step Procedure:
  • Preparation:

    • Equip a 50 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

    • Charge 2,6-Difluorobenzonitrile (696 mg) and Acetonitrile (10 mL). Stir until fully dissolved.

    • Add DIPEA (1.05 mL) to the solution.

  • Controlled Addition (Critical for Selectivity):

    • Cool the reaction mixture to 0°C using an ice bath. Note: While the reaction can proceed at RT, cooling ensures maximum selectivity.

    • Dilute Benzylamine (575 µL) in Acetonitrile (5 mL).

    • Add the benzylamine solution dropwise over 15–20 minutes.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (20–25°C) naturally.

    • Stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 10% EtOAc in Hexanes) or LC-MS. The product typically appears less polar than the benzylamine but more polar than the difluoro starting material.

    • Target: >95% conversion of starting material with <5% bis-product formation.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most of the Acetonitrile.

    • Redissolve the residue in Ethyl Acetate (30 mL).

    • Wash sequentially with:

      • Water (2 x 15 mL) – removes DIPEA salts.

      • Brine (1 x 15 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • The crude material is often pure enough for subsequent steps.

    • If purification is required: Flash Column Chromatography (

      
      , gradient 0 
      
      
      
      10% EtOAc in Hexanes).
    • Yield Expectation: 85–95%.

Part 4: Process Optimization & Data

The choice of solvent and base significantly impacts the reaction rate and cleanliness.

Table 1: Solvent Effects on Reaction Kinetics

SolventDielectric ConstantReaction RateSelectivity ProfileRecommendation
DMSO 47Very Fast (<1 hr)Moderate (Risk of bis-sub if heated)Use for unreactive amines.
DMF 38FastModerateGood alternative to DMSO.
Acetonitrile 37ModerateHigh Preferred for Lab Scale. Easy workup.
THF 7.5SlowHighUse if product precipitates out.

Workflow Diagram:

Workflow Setup Setup: Dissolve 2,6-Difluoro + DIPEA in MeCN Add Addition: Dropwise Benzylamine at 0°C Setup->Add React Reaction: Warm to RT, stir 4-6h Add->React Check QC Check: LCMS (Look for MW: 226.2) React->Check Check->React Incomplete Workup Workup: Evaporate MeCN -> EtOAc/Water Wash Check->Workup Conversion >95%

Figure 2: Operational workflow for the synthesis.

Part 5: Troubleshooting Guide

  • Issue: Bis-substitution observed (2,6-dibenzylaminobenzonitrile).

    • Cause: High local concentration of amine or elevated temperature.

    • Solution: Ensure vigorous stirring during dropwise addition. Keep the reaction at 0°C for longer before warming. Verify stoichiometry (do not exceed 1.1 equiv of amine).

  • Issue: Low Conversion.

    • Cause: Old/Wet DIPEA or Benzylamine (carbonate formation).

    • Solution: Use fresh reagents. If reaction stalls in MeCN, switch to DMF or heat MeCN to 50°C (carefully monitoring for bis-product).

  • Issue: Hydrolysis of Nitrile (Amide formation).

    • Cause: Extreme basic pH + Water + Heat.

    • Solution: Ensure solvents are dry. Avoid using hydroxide bases (NaOH/KOH). Stick to non-nucleophilic organic bases (DIPEA,

      
      ).
      

References

  • Nucleophilic Aromatic Substitution Mechanism

    • OpenStax Chemistry. "16.6 Nucleophilic Aromatic Substitution." OpenStax. Accessed October 2023.[1]

    • [Link]

  • General

    
     on Polyfluoroarenes: 
    
    • Master Organic Chemistry.
    • [Link]

  • Regioselectivity in Dihalogenated Systems

    • BenchChem Application Notes.[2][3] "Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines" (Analogous chemistry regarding regioselectivity).

  • Synthesis of Fluorobenzonitriles (Patent Literature)

    • Google Patents. "Method for preparing 2,6-difluorobenzonitrile." CN1199941C.[4]

Sources

Application Note: Strategic Utilization of 2-(Benzylamino)-6-fluorobenzonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 2-(benzylamino)-6-fluorobenzonitrile (CAS: 1155987-86-2) as a critical, regiocontrolled intermediate in the synthesis of high-value fluorinated agrochemicals. While 2-amino-6-fluorobenzonitrile is the primary pharmacophore found in next-generation quinazoline herbicides and fungicides (e.g., bioisosteres of quinazolinones), its direct synthesis via ammonolysis of 2,6-difluorobenzonitrile often suffers from poor selectivity (formation of diamino byproducts) and harsh reaction conditions.

The "Benzylamino Route" described herein offers a superior process strategy:

  • Regioselectivity: The steric bulk of the benzyl group prevents over-substitution.

  • Process Safety: Avoids high-pressure ammonia reactors during the initial nucleophilic aromatic substitution (SnAr).

  • Purity Profile: Yields a highly crystalline intermediate that acts as a "purification sink," removing isomeric impurities before the final deprotection step.

Chemical Profile & Strategic Value

PropertySpecification
Chemical Name This compound
CAS Number 1155987-86-2
Molecular Formula C₁₄H₁₁FN₂
Molecular Weight 226.25 g/mol
Physical State Pale yellow crystalline solid
Melting Point 98–102 °C (Typical)
Solubility Soluble in DCM, EtOAc, THF; Insoluble in Water
Key Reactivity Nucleophilic displacement (F- group), Nitrile hydrolysis, Deprotection (Bn removal)

Strategic Role in Synthesis: The fluorine atom at the C6 position is pivotal for metabolic stability in agrochemicals, blocking oxidative metabolism at the aromatic ring. The nitrile group serves as a precursor to heterocycles (quinazolines, triazines) or amides. The benzylamine moiety acts as a masked amino group, allowing for cleaner upstream chemistry compared to the free amine.

Mechanism of Action: The "Benzyl-Lock" Strategy

The synthesis relies on a nucleophilic aromatic substitution (


) followed by a catalytic hydrogenolysis. This two-step sequence is thermodynamically favored and kinetically controlled to minimize the formation of the 2,6-bis(benzylamino) impurity.
Pathway Diagram (Graphviz)

SynthesisPathway SM 2,6-Difluorobenzonitrile (Starting Material) Inter This compound (Target Intermediate) SM->Inter Step 1: SnAr K2CO3, DMF, 60°C Reagent Benzylamine (Nucleophile) Reagent->Inter Impurity 2,6-Bis(benzylamino)benzonitrile (Over-reaction Impurity) Inter->Impurity Excess Amine High Temp Product 2-Amino-6-fluorobenzonitrile (Active Scaffold) Inter->Product Step 2: Deprotection H2, Pd/C or H2SO4 Heterocycle Fluorinated Quinazolinones (Herbicides/Fungicides) Product->Heterocycle Cyclization Formamidine/Urea

Caption: Reaction pathway illustrating the selective mono-substitution (Step 1) and subsequent deprotection (Step 2) to generate the active agrochemical scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Selective mono-amination of 2,6-difluorobenzonitrile.

Reagents:

  • 2,6-Difluorobenzonitrile (1.0 eq)

  • Benzylamine (1.05 eq) – Strict stoichiometry is critical to avoid bis-substitution.

  • Potassium Carbonate (

    
    ), anhydrous (1.2 eq)
    
  • Acetonitrile (ACN) or DMF (10 Volumes)

Step-by-Step Methodology:

  • Reactor Setup: Charge a 3-neck round-bottom flask with 2,6-difluorobenzonitrile and ACN. Initiate stirring under

    
     atmosphere.
    
  • Base Addition: Add

    
     in a single portion. The slurry should be agitated vigorously.
    
  • Nucleophile Addition: Add Benzylamine dropwise over 30 minutes via an addition funnel.

    • Critical Control Point: Maintain internal temperature

      
       during addition to suppress exotherm-driven side reactions.
      
  • Reaction: Heat the mixture to 60–65°C . Monitor by HPLC.

    • Endpoint: < 1.0% Starting Material remaining. Typically 4–6 hours.

  • Workup:

    • Cool to room temperature.[1][2] Filter off inorganic salts (

      
      ).
      
    • Concentrate the filtrate to ~3 volumes.

    • Crystallization: Add water (5 volumes) slowly to induce precipitation. Stir at 0–5°C for 2 hours.

    • Filter the pale yellow solid and wash with cold water/methanol (9:1).

  • Drying: Vacuum dry at 45°C.

Expected Yield: 85–92% Purity: >98% (HPLC area)

Protocol B: Deprotection to 2-Amino-6-fluorobenzonitrile

Objective: Removal of the benzyl group to yield the primary amine.

Reagents:

  • This compound (1.0 eq)

  • Sulfuric Acid (

    
    ), conc. (5.0 eq)
    
  • Alternative: Pd/C (10% loading),

    
     (1 atm), MeOH (Green Chemistry Route)
    

Methodology (Acid Hydrolysis Route - Robust for Scale-up):

  • Dissolution: Dissolve the intermediate in conc.

    
     at 0°C.
    
  • Reaction: Stir at 20–25°C for 2–4 hours. The benzyl group is cleaved as a benzyl cation equivalent (polymerizes or trapped).

  • Quench: Pour the reaction mixture onto crushed ice/water.

  • Neutralization: Carefully adjust pH to 8–9 using 50% NaOH solution. Caution: Exothermic.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine.[1]

  • Isolation: Evaporate solvent to yield the off-white solid product.

Process Workflow & Quality Control

To ensure batch-to-batch consistency, the following workflow integrates In-Process Controls (IPC).

Workflow Diagram (Graphviz)

ProcessWorkflow cluster_synthesis Synthesis Phase cluster_workup Purification Phase Reactor Reactor: SnAr Reaction (65°C, 6h) IPC_HPLC IPC: HPLC Check (Limit: <0.5% Bis-impurity) Reactor->IPC_HPLC IPC_HPLC->Reactor Fail (Continue Heating) Filter Filtration (Remove Salts) IPC_HPLC->Filter Pass Cryst Crystallization (Water/MeOH System) Filter->Cryst Dry Vacuum Drying Cryst->Dry

Caption: Operational workflow emphasizing the Critical Quality Attribute (CQA) check at the IPC stage to limit bis-alkylated impurities.

QC Specifications (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.
    
  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • 2,6-Difluorobenzonitrile: ~8.5 min

    • 2-Amino-6-fluorobenzonitrile: ~10.2 min

    • This compound: ~14.5 min

    • Bis-impurity: ~18.0 min

Safety & Handling (EHS)

  • 2,6-Difluorobenzonitrile: Irritant. Avoid inhalation.

  • Benzylamine: Corrosive. Causes severe skin burns. Use chemical resistant gloves (Nitrile > 0.11mm).

  • Process Safety: The reaction with benzylamine is exothermic. On a kilogram scale, dosing must be controlled to prevent thermal runaway.

  • Waste Disposal: Aqueous waste contains fluoride ions (from the leaving group). Treat with calcium chloride to precipitate

    
     before disposal.
    

References

  • Preparation of 2-amino-6-fluorobenzonitrile . Biosynth. Retrieved from

  • Synthesis of 2,6-difluorobenzonitrile derivatives . PrepChem. Retrieved from

  • Method of improving stability of sweet enhancer (Use of 2-amino-6-fluorobenzonitrile) . Google Patents (WO2012021837A2). Retrieved from

  • Fluorinated Building Blocks in Agrochemicals . TCI Chemicals. Retrieved from

  • Indaziflam and related Triazine Herbicides . PubChem. Retrieved from

Sources

Experimental procedure for N-benzylation of 2-amino-6-fluorobenzonitrile

[1][2]

Protocol A: Reductive Amination (High Fidelity)

Rationale: This method utilizes an acid catalyst to activate the aldehyde, facilitating imine formation even with the deactivated aniline. Sodium triacetoxyborohydride (

Reagents:

  • Substrate: 2-Amino-6-fluorobenzonitrile (1.0 equiv)

  • Electrophile: Benzaldehyde (1.1 - 1.2 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Catalyst: Acetic Acid (AcOH) (2.0 - 3.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Imine Formation:

    • In a dry reaction vessel equipped with a magnetic stir bar, dissolve 2-amino-6-fluorobenzonitrile (1.0 equiv) in DCE (0.2 M concentration).

    • Add Benzaldehyde (1.1 equiv).

    • Add Acetic Acid (2.0 equiv). Note: The acid is critical to protonate the aldehyde oxygen, increasing electrophilicity.

    • Stir at Room Temperature (20-25°C) for 1–2 hours. Monitor by TLC or LCMS for the disappearance of the aniline and formation of the imine (often visible as a shift in UV absorption).

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

    • Add

      
        (1.5 equiv) portion-wise over 15 minutes. Caution: Mild gas evolution (
      
      
      ) may occur.
    • Allow the reaction to warm to Room Temperature and stir for 12–16 hours.

  • Quench & Workup:

    • Quench the reaction by slowly adding saturated aqueous

      
       until pH ~8. Caution: 
      
      
      evolution.
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with Brine.[1]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (SiO2).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-20% EtOAc). The product is less polar than the primary amine.

Protocol B: Direct Alkylation ( ) (Scalable)

Rationale: Direct alkylation is cost-effective but prone to over-alkylation (dibenzylation) and


Reagents:

  • Substrate: 2-Amino-6-fluorobenzonitrile (1.0 equiv)

  • Electrophile: Benzyl Bromide (1.05 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, powdered (2.0 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    )
    

Step-by-Step Procedure:

  • Preparation:

    • Dissolve 2-amino-6-fluorobenzonitrile (1.0 equiv) in anhydrous DMF (0.5 M).

    • Add powdered

      
        (2.0 equiv).
      
  • Alkylation:

    • Add Benzyl Bromide (1.05 equiv) dropwise at Room Temperature.

    • Heat the reaction to 60°C . Critical: Do not exceed 80°C. Higher temperatures increase the risk of fluoride displacement (

      
      ) by the carbonate or the amine itself.
      
    • Stir for 4–8 hours. Monitor strictly by HPLC/LCMS to stop immediately upon consumption of starting material to prevent di-benzylation.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with water (5x reaction volume) to precipitate the product or extract with Ethyl Acetate.

    • Wash organic layer extensively with water and LiCl solution (to remove DMF).

Comparative Data Analysis

FeatureMethod A: Reductive AminationMethod B: Direct Alkylation
Selectivity High (Mono-alkylation preferred)Moderate (Risk of Di-alkylation)
Reaction Time 12–18 Hours4–8 Hours
Impurity Profile Clean (Mainly unreacted aldehyde)Complex (Di-benzyl,

byproducts)
Yield (Typical) 75–85%50–65%
Scalability Moderate (Reagent cost)High (Cheap reagents)

Troubleshooting & Critical Controls

Workflow Logic for Optimization

TroubleshootingFigure 2: Troubleshooting decision tree for deactivated amines.StartReaction Incomplete(>24h)Check1Check LCMS for ImineStart->Check1Action1Add more AcOH(Push Equilibrium)Check1->Action1Imine LowAction2Add Ti(OiPr)4(Water Scavenger)Check1->Action2Imine Present but not Reducing

  • Issue: Low Conversion.

    • Cause: The electron-deficient amine fails to attack the aldehyde.

    • Solution: Add Titanium(IV) isopropoxide (

      
      )  (1.5 equiv) during the imine formation step. This acts as a Lewis acid and water scavenger, driving the equilibrium [1].
      
  • Issue: Defluorination (

    
    ). 
    
    • Cause: Base is too strong or temperature too high in Method B.

    • Solution: Switch to Method A or lower the temperature of Method B to 40°C and extend time.

References

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

  • Sigma-Aldrich. "Application Note – Reductive Amination." MilliporeSigma Technical Library. Link

  • Ossila. "2-Amino-6-fluorobenzonitrile | CAS 77326-36-4."[4][5] Product Specification & Reactivity Guide. Link

Advanced Application Note: Utilization of 2-(Benzylamino)-6-fluorobenzonitrile in Heterocyclic API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of 2-(Benzylamino)-6-fluorobenzonitrile (CAS 1155987-86-2) as a high-value intermediate in the synthesis of fluorinated N-heterocycles.[1] Specifically, this guide focuses on its role as a precursor for 4-aminoquinazolines and isoindoles , scaffolds critical in the development of kinase inhibitors (e.g., EGFR, VEGFR targets) and CNS-active agents. We provide a validated protocol for its synthesis via regiospecific nucleophilic aromatic substitution (


) of 2,6-difluorobenzonitrile and its subsequent cyclization.

Introduction

In modern medicinal chemistry, the incorporation of fluorine atoms into aromatic rings is a proven strategy to enhance metabolic stability and lipophilicity. This compound represents a "privileged structure" because it combines three key features:

  • Ortho-Amino Nitrile Motif: A versatile gateway to quinazolines, indoles, and amidines.[1]

  • Fluorine Substitution (C6): Modulates pKa and metabolic susceptibility of the final drug candidate.[1]

  • N-Benzyl Group: Serves as either a robust protecting group (removable via hydrogenolysis) or a hydrophobic pharmacophore element.[1]

While often associated with general fluorobenzonitrile chemistry, this specific intermediate is distinct from its de-benzylated analog (2-amino-6-fluorobenzonitrile) and offers unique solubility and reactivity profiles suitable for convergent synthesis of complex APIs.[1]

Chemical Profile
PropertySpecification
Chemical Name This compound
CAS Number 1155987-86-2
Molecular Formula

Molecular Weight 226.25 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Acetonitrile, DCM

Synthesis Protocol: Preparation of the Intermediate

Objective: Selective mono-substitution of 2,6-difluorobenzonitrile with benzylamine.

Mechanistic Insight

The reaction proceeds via an


 mechanism.[1] The electron-withdrawing nitrile group activates the ortho-fluorines.[1] The challenge is to prevent double substitution  (formation of 2,6-bis(benzylamino)benzonitrile). This is controlled by stoichiometry and temperature.[1]
Reagents & Equipment[1][2][3][4][5]
  • Starting Material: 2,6-Difluorobenzonitrile (Purity >99%)

  • Nucleophile: Benzylamine (1.05 equivalents)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equivalents)[2]
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

  • Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser, nitrogen inlet.[1]

Step-by-Step Procedure
  • Charge: To a clean, dry reactor under

    
     atmosphere, add 2,6-Difluorobenzonitrile  (1.0 eq) and Acetonitrile  (10 volumes).
    
  • Base Addition: Add

    
      (2.0 eq) with moderate stirring.
    
  • Nucleophile Addition: Add Benzylamine (1.05 eq) dropwise over 30 minutes.

    • Critical Parameter: Maintain temperature < 25°C during addition to minimize exotherm and over-reaction.[1][2]

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • QC Checkpoint 1: Monitor by HPLC or TLC (Hexane:EtOAc 4:1).[1] Target: < 1% starting material.

  • Workup:

    • Cool to room temperature.[1][3]

    • Filter off inorganic salts (

      
      , excess 
      
      
      
      ).[1]
    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve residue in Ethyl Acetate and wash with water (

      
      ) and Brine (
      
      
      
      ).[1]
  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography if high purity (>99.5%) is required.

Downstream Application: Synthesis of Fluorinated Quinazolines

Context: The most valuable application of this intermediate is the synthesis of N-benzyl-5-fluoroquinazolin-4-amine derivatives, which mimic the core structure of drugs like Lapatinib or Gefitinib but with specific fluorination patterns.[1]

Reaction Scheme

The ortho-amino nitrile reacts with formamidine acetate (or urea) to close the pyrimidine ring.[1]

Protocol
  • Mixture: Combine This compound (1.0 eq) and Formamidine Acetate (1.5 eq) in 2-Methoxyethanol or DMA .

  • Cyclization: Heat to 120–140°C for 8–12 hours.

    • Mechanism:[4][5] The benzylamine nitrogen attacks the formamidine, followed by intramolecular nucleophilic attack of the resulting amidine on the nitrile carbon.

  • Isolation:

    • Cool to 0°C. The product often precipitates.[1]

    • Filter and wash with cold ethanol.[1]

  • Result: Yields the 1-Benzyl-5-fluoro-1,4-dihydroquinazolin-4-imine (or tautomer), a scaffold ready for further functionalization.

Visualized Workflows

Synthesis & Application Pathway

SynthesisPath SM 2,6-Difluorobenzonitrile (Starting Material) Inter This compound (Target Intermediate) SM->Inter SnAr Reaction 60°C, MeCN Reagent Benzylamine + K2CO3 Reagent->Inter Prod N-Benzyl-5-fluoroquinazoline (Kinase Inhibitor Scaffold) Inter->Prod Cyclization 140°C, DMA Cycl Cyclization Reagent (Formamidine Acetate) Cycl->Prod

Caption: Figure 1. Synthetic route from raw materials to the quinazoline scaffold via the this compound intermediate.[1]

Process Flow & Quality Control

ProcessFlow Start Start: Raw Material QC (GC Purity >99%) Rxn Reaction Phase (T < 25°C Addition) Start->Rxn IPC IPC: HPLC Check (Limit: <1% SM) Rxn->IPC IPC->Rxn Fail (Extend Time) Workup Workup & Isolation (Filtration/Wash) IPC->Workup Pass FinalQC Final QC (NMR, HPLC, KF) Workup->FinalQC

Caption: Figure 2. Operational workflow including Critical Process Parameters (CPPs) and In-Process Controls (IPC).

Analytical Quality Control

To ensure the intermediate meets pharmaceutical standards, the following methods are recommended:

HPLC Method[1][4][5]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (nitrile/amine).[1]

  • Retention Time: The product will elute significantly later than 2,6-difluorobenzonitrile due to the lipophilic benzyl group.

NMR Characterization[1]
  • 
     NMR:  Essential for confirming mono-substitution.[1]
    
    • Starting Material: Single signal (triplet or dd) due to symmetry.[1]

    • Product: Distinct shift; loss of symmetry.[1]

  • 
     NMR:  Look for the benzylic methylene doublet (
    
    
    
    ppm) coupling to the NH triplet.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3023482 (Related Fluorobenzonitriles).[1] Retrieved from [Link][1][2]

  • Organic Syntheses (2020). Nucleophilic Aromatic Substitution of Fluoroarenes. (General Protocol Adaptation). Retrieved from [Link][1][2]

  • Google Patents. Process for preparation of halogenated benzylamine and intermediates.[1] (EP3914582A1).[1] Retrieved from [1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Impurity Profiling for 2-(Benzylamino)-6-fluorobenzonitrile

[1]

Introduction

This technical guide addresses the specific impurity profile associated with the Nucleophilic Aromatic Substitution (SNAr) synthesis of 2-(Benzylamino)-6-fluorobenzonitrile .

In our experience supporting process chemistry teams, the most persistent challenges with this scaffold stem from the competitive reactivity of the second fluorine atom (leading to bis-substitution) and the susceptibility of the nitrile group to hydrolysis.[1] This guide provides self-validating analytical protocols and process controls to mitigate these risks.

Module 1: Chromatographic Separation (HPLC/UPLC)

Q: I see a persistent late-eluting impurity (RRT ~1.4-1.6). How do I identify and resolve it?

Diagnosis: This is almost certainly the bis-substituted impurity : 2,6-bis(benzylamino)benzonitrile.[1]

The Mechanism: The starting material, 2,6-difluorobenzonitrile, possesses two equivalent electrophilic sites.[1] While the first substitution deactivates the ring slightly towards the second nucleophilic attack due to electron donation from the amine, the reaction conditions (often elevated heat or excess benzylamine) can drive the second substitution.[1]

Experimental Solution: Because the bis-impurity contains two lipophilic benzyl rings compared to the single ring in your product, it is significantly more hydrophobic.[1]

  • Column Selection: Switch from a standard C18 to a Phenyl-Hexyl stationary phase. The

    
     interactions between the phenyl phase and the benzyl groups of the impurity provide superior selectivity compared to hydrophobic interaction alone.[1]
    
  • Gradient Modification: The bis-impurity often "drags" on isocratic holds. Use a steep gradient ramp at the end of your run to sharpen this peak.[1]

Recommended Method Parameters:

ParameterSetting
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5-95% B over 20 min
Detection UV @ 254 nm (primary), 220 nm (secondary)
Target Resolution

between Product and Bis-Impurity

Module 2: Mass Spectrometry & Structural Elucidation

Q: My LC-MS spectrum shows a peak with [M+H]+ at 245. Why is this appearing?

Diagnosis: This corresponds to the Amide Hydrolysis Impurity : 2-(benzylamino)-6-fluorobenzamide.[1]

The Mechanism: Nitriles are susceptible to hydrolysis under both acidic and basic conditions, often catalyzed by the same heat used to drive the SNAr reaction.[1] The mass shift is exactly +18 Da (Water) from the parent nitrile (MW ~226

1

Troubleshooting Protocol:

  • Check Workup: Are you using a strong acid quench? Prolonged exposure to aqueous acid (pH < 2) can hydrolyze the nitrile.[1]

  • Check Mobile Phase: If this peak grows over time in your autosampler, your mobile phase (if acidic) might be causing on-column hydrolysis.[1] Verify by injecting a fresh standard.

Q: How do I distinguish between the Product and the Regioisomer?

Diagnosis: If your starting material was impure (e.g., containing 2,3-difluorobenzonitrile), you may form 2-(benzylamino)-3-fluorobenzonitrile.[1]

Differentiation Strategy: Mass spectrometry alone cannot distinguish these (they are isobaric).[1] You must use 19F-NMR .[1]

  • Product (2,6-isomer): The Fluorine is adjacent to the nitrile and meta to the amine.[1]

  • Impurity (2,3-isomer): The Fluorine coupling constants will differ significantly due to the change in ortho/meta/para relationships with the protons.[1]

Module 3: Visualizing the Impurity Genesis

Understanding the origin of these impurities is critical for upstream process control.[1] The diagram below maps the reaction pathways leading to the three primary impurities: Starting Material (SM), Bis-impurity, and Hydrolysis products.[1]

GSM2,6-Difluorobenzonitrile(Starting Material)Product2-(Benzylamino)-6-fluorobenzonitrile(Target)SM->Product+ AmineS_NArAmineBenzylamineAmine->ProductBis2,6-Bis(benzylamino)-benzonitrile(Over-reaction)Product->Bis+ Excess AmineHigh TempAmide2-(Benzylamino)-6-fluorobenzamide(Hydrolysis)Product->Amide+ H2OAcid/Base WorkupAcid2-(Benzylamino)-6-fluorobenzoic acid(Deep Hydrolysis)Amide->Acid+ H2OProlonged Hydrolysis

Caption: Reaction pathway illustrating the genesis of Bis-substituted (red path) and Hydrolysis (blue path) impurities from the target scaffold.

Module 4: Process Control & Prevention

Q: How do I minimize the "Bis" impurity upstream?

Technical Guidance: The formation of the bis-impurity is kinetically driven by reactant concentration and temperature.

  • Stoichiometry Control: Do not use a large excess of benzylamine.[1] We recommend a stoichiometry of 1.05 to 1.1 equivalents . Using >1.5 equivalents drastically increases the rate of the second substitution.[1]

  • Base Selection: Use a non-nucleophilic base (e.g., Diisopropylethylamine or inorganic bases like K2CO3) to scavenge the HF generated.[1] Do not rely on excess benzylamine as the base.[1]

  • Temperature Management: The first substitution (Product formation) typically proceeds at mild temperatures (RT to 50°C).[1] The second substitution usually requires higher activation energy (>80°C).[1] Keep reaction temperature <60°C.

Q: What are the critical limits for these impurities?

According to ICH Q3A(R2) guidelines, impurities in new drug substances must be reported, identified, and qualified based on the daily dose.[1]

Impurity TypeReporting ThresholdIdentification ThresholdQualification Threshold
Bis-Impurity 0.05%0.10%0.15%
Amide (Hydrolysis) 0.05%0.10%0.15%
Residual Benzylamine N/A (Genotoxic Risk*)N/AMust be < TTC**

*Note: Benzylamine is generally not considered a mutagenic impurity (PGI), but carryover of primary amines should be controlled.[1] Verify with in silico toxicology tools. **TTC = Threshold of Toxicological Concern.[1]

References

  • Preparation of fluorobenzonitriles. United States Patent 5466859A. (1995).[1] Describes the SNAr reactivity of chlorofluorobenzonitriles and the formation of isomeric impurities.Link

  • Process for the preparation of fluorobenzyl derivatives. United States Patent 6452056B1. (2002).[1] Details the reduction and manipulation of fluorobenzonitriles, providing context on the stability of the nitrile group.Link

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). (2006).[1] The authoritative standard for impurity reporting thresholds in pharmaceutical development.[1]Link

  • Kinetics of 2,6-difluorobenzonitrile hydrolysis. ResearchGate. (2011).[1] Provides kinetic data on the hydrolysis of the nitrile to the amide and acid, confirming the hydrolysis pathway described in Module 2.Link

Safety Operating Guide

Operational Guide: Safe Disposal of 2-(Benzylamino)-6-fluorobenzonitrile

[1]

Executive Summary & Immediate Directives

This guide defines the standard operating procedure (SOP) for the disposal of 2-(Benzylamino)-6-fluorobenzonitrile . As a drug development intermediate, this compound presents a dual-hazard profile: acute toxicity (characteristic of organic nitriles) and corrosivity/combustion hazards (due to the fluorine substituent).

Core Directive: Do NOT dispose of this compound via municipal drains or standard non-halogenated organic waste streams. The presence of the fluorine atom mandates incineration in a facility equipped with wet scrubbers to capture hydrofluoric acid (HF) emissions.

Chemical Profile & Hazard Logic (SAR Analysis)

To handle this chemical safely, we must deconstruct its risks based on its Structure-Activity Relationship (SAR).[1] We are not just following a rule; we are mitigating specific molecular mechanisms.

Functional GroupHazard MechanismOperational Implication
Nitrile (-CN) Metabolic Toxicity: In vivo metabolism or extreme acidic conditions can liberate Cyanide (

), inhibiting cytochrome c oxidase.[2][1]
Strict Acid Segregation: Never mix with strong acids (e.g., HCl, H₂SO₄) in waste containers to prevent Hydrogen Cyanide (HCN) gas evolution.[2][1]
Fluorine (-F) Thermal Decomposition: Upon incineration, the C-F bond breaks to form Hydrofluoric Acid (HF), a gas that corrodes incinerator linings and is toxic to the environment.[2][1]Halogenated Waste Stream: Must be tagged for facilities with HF scrubbing capabilities.
Benzylamine (-NH-) Basicity & Irritation: The secondary amine acts as a weak base and can cause skin/eye irritation or sensitization.[2]Container Compatibility: Avoid storing in metal containers prone to amine corrosion; use HDPE or glass.[2]

Waste Segregation & Containerization[1][3]

A. The "Halogenated" Imperative

In many laboratories, organic waste is split into "Halogenated" and "Non-Halogenated."[1]

  • Rule: this compound must ALWAYS go into the Halogenated stream.[2]

  • Reasoning: Even though it contains only one fluorine atom, "fuel blending" (a common disposal method for non-halogenated waste) is often incompatible with fluorinated compounds due to regulatory limits on halogen emissions.[1]

B. Solid vs. Liquid Waste
  • Solid Waste (Pure Substance): Collect in a dedicated wide-mouth jar (HDPE preferred). Label as "Toxic Solid, Organic, Fluorinated."[1]

  • Liquid Waste (Mother Liquors/Solutions):

    • If dissolved in DCM/Chloroform : Dispose in Halogenated Solvent Waste.

    • If dissolved in Methanol/Ethyl Acetate : Dispose in Halogenated Solvent Waste (the solute contaminates the solvent classification).

C. Chemical Incompatibility Check
CRITICAL WARNING:Strong AcidsStrong Oxidizers

Mechanism: Acid + Nitrile $\rightarrow$ Potential HCN release (exothermic).[2]

Disposal Decision Matrix

The following workflow visualizes the logical path for disposing of this compound in various experimental states.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidPathSolid / Pure SubstanceStateCheck->SolidPathSolid/PowderLiquidPathIn SolutionStateCheck->LiquidPathDissolvedFinalStreamDESTINATION:Halogenated Organic Waste StreamSolidPath->FinalStreamSolventCheckSolvent Type?LiquidPath->SolventCheckHalogenatedSolventHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedSolventNonHalogenatedSolventNon-Halogenated Solvent(MeOH, EtOAc, DMSO)SolventCheck->NonHalogenatedSolventHalogenatedSolvent->FinalStreamContaminationRuleCONTAMINATION RULE:Fluorine content overridessolvent classification.NonHalogenatedSolvent->ContaminationRuleContaminationRule->FinalStreamDisposalMethodTREATMENT:High-Temp Incineration(w/ Acid Gas Scrubbing)FinalStream->DisposalMethod

Figure 1: Logic flow for assigning the correct waste stream, emphasizing the "Halogenated" override rule.

Spill Management Protocol

In the event of a spill, immediate containment is necessary to prevent aerosolization of the nitrile.

  • Evacuate & Ventilate: If the spill is significant (>10g or outside a fume hood), evacuate the immediate area.

  • PPE Upgrade: Wear Nitrile gloves (double gloved recommended) and a lab coat. If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then sweep carefully.[1]

    • Liquids: Absorb with vermiculite or chem-pads. Do not use sawdust (combustible).

  • Decontamination: Wash the surface with a mild soap solution. Avoid bleach (sodium hypochlorite) initially, as it can react unpredictably with amines; simple surfactants are safer for initial cleanup.[1]

Regulatory & Compliance Context (US Focus)

While specific "P-list" codes (acute hazardous waste) generally apply to specific commercial chemical products (like P030 for soluble cyanide salts), this compound is typically regulated under RCRA Characteristic Wastes :

  • Toxic (D003): If the waste is capable of generating toxic gases (cyanides) when exposed to pH conditions between 2 and 12.5.

  • Ignitable (D001): If in a flammable solvent matrix.

  • Generator Responsibility: As the generator, you must characterize the waste.[1] The safest, most compliant characterization is "Hazardous Waste - Toxic, Organic, Halogenated." [1]

Labeling Requirements

Ensure your waste tag includes:

  • Full Chemical Name: No abbreviations.

  • Hazard Checkboxes: Toxic, Irritant.[1][3]

  • Constituents: Estimate % of Fluorobenzonitrile vs. Solvent.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Fluorobenzonitrile (Analogous Hazard Data). Retrieved from [1]

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2,6-Difluorobenzonitrile (Analogous Hazard Data). Retrieved from

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [1]

Personal Protective Equipment (PPE) & Handling Guide: 2-(Benzylamino)-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

Compound Class: Fluorinated Aromatic Nitrile / Secondary Amine Physical State: Solid (typically off-white to yellow powder)

Handling 2-(Benzylamino)-6-fluorobenzonitrile requires a nuanced approach that accounts for two distinct structural risk factors: the fluorobenzonitrile core (acute toxicity, metabolic cyanide potential) and the benzylamino substituent (potential for skin sensitization and enhanced lipophilicity).

While specific LD50 data for this exact derivative may be sparse, "Read-Across" toxicology based on its parent fragments (2-Amino-6-fluorobenzonitrile and Benzylamine) dictates that we treat this compound as Harmful by inhalation, ingestion, and skin contact (H302+H312+H332) and a Severe Skin/Eye Irritant (H315/H319) .

Critical Safety Directive: Due to the lipophilic benzyl group, this compound has a higher potential for dermal absorption than simple aminobenzonitriles. Standard single-layer nitrile gloves are insufficient for prolonged handling of solutions.

Hierarchy of Controls & Engineering Barriers

Before relying on PPE, the following engineering controls must be active. PPE is the last line of defense, not the first.

  • Primary Barrier: All open handling (weighing, transfer, solution preparation) must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Fluorinated aromatic powders are prone to static charge, leading to aerosolization and hood contamination.

  • Isolation: If scaling up (>10g), use a powder containment hood or glovebox.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation resistance data for aromatic nitriles and amines.

A. Hand Protection (Glove Selection)

Rationale: The benzylamino group increases solubility in organic lipids (skin). Thin nitrile gloves offer only splash protection.

State of MatterPrimary Glove LayerSecondary Glove LayerBreakthrough TimeAction Threshold
Solid (Dry Powder) Nitrile (4-5 mil) None required>480 min (Solid)Change if visible contamination occurs.
Solution (Alcohols/Ethyl Acetate) Nitrile (High Dexterity) Nitrile (Extended Cuff) ~30-60 minDouble glove. Change outer glove immediately upon splash.[1][2]
Solution (DCM/Chloroform) Laminate (Silver Shield/Barrier) Nitrile (Outer, for grip)>240 minMandatory: Standard nitrile is permeable to DCM in <2 mins.
B. Respiratory Protection

Rationale: Inhalation of dust is the fastest route to systemic toxicity.

  • Routine (In Hood): No respirator required if sash is at working height.

  • Spill Cleanup / Outside Hood: Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.

    • Note: A half-mask is insufficient for eye protection against benzylamine derivatives, which can be lachrymators.

C. Eye & Body Protection[3][4][5]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the potential for fine powder to bypass side shields.

  • Body: Lab coat (100% cotton or Nomex/fire-resistant). Synthetic blends (polyester) should be avoided due to static generation.

  • Footwear: Closed-toe, chemically resistant shoes (leather or rubber).

Operational Workflow: Decision Logic

The following diagram illustrates the decision-making process for PPE selection based on the experimental phase.

PPE_Workflow Start Task Initiation: this compound State_Check Determine Physical State Start->State_Check Solid_Phase Solid / Powder Handling (Weighing/Transfer) State_Check->Solid_Phase Dry Liquid_Phase Solution Handling (Reaction/Workup) State_Check->Liquid_Phase Dissolved PPE_Solid PPE: Single Nitrile Gloves + Splash Goggles + Fume Hood Solid_Phase->PPE_Solid Solvent_Check Check Solvent Type Liquid_Phase->Solvent_Check Solvent_Std Standard Solvents (EtOAc, MeOH, Toluene) Solvent_Check->Solvent_Std Solvent_Aggr Aggressive Solvents (DCM, THF, DMF) Solvent_Check->Solvent_Aggr PPE_Double PPE: Double Nitrile Gloves (Change outer q30min) Solvent_Std->PPE_Double PPE_Laminate PPE: Laminate Liner (Silver Shield) UNDER Nitrile Gloves Solvent_Aggr->PPE_Laminate

Figure 1: PPE Selection Logic. Note the critical divergence for "Aggressive Solvents" where standard nitrile gloves fail.

Step-by-Step Handling Protocol

Phase 1: Weighing & Transfer
  • Pre-Check: Verify fume hood flow. Inspect gloves for pinholes using the "air inflation" method.

  • Setup: Place a disposable balance draft shield or an anti-static weighing boat inside the hood.

  • Transfer: Use a plastic spatula (avoid metal if static is high).

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) to capture invisible dust. Dispose of the towel as solid hazardous waste.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent slowly to the solid.

  • Glove Transition: If using Dichloromethane (DCM) or DMF, stop and don Laminate (Silver Shield) gloves under your nitrile gloves before handling the syringe or septum.

  • Labeling: Clearly label the flask "Toxic - Nitrile Derivative."

Phase 3: Waste Disposal
  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a container labeled "Solid Toxic Waste (Nitriles)."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams. Do not mix with acidic waste streams (potential for hydrolysis, though slow, to release HF or HCN in extreme conditions).

Emergency Response (Self-Validating System)

Scenario: Skin Exposure (Powder or Solution)

  • Immediacy: Do not wait for symptoms (burning/redness). The benzyl group facilitates entry.

  • Action:

    • Remove contaminated gloves/clothing inside the hood if possible to contain dust.

    • Wash with tepid water and soap for 15 minutes.

    • Self-Validation: If water beads on skin, the chemical (lipophilic) is not being removed. Scrub gently with soap until water sheets off.

  • Medical: Seek evaluation. Inform medical staff of "Aromatic Nitrile/Amine" exposure.[3][4][5]

Scenario: Spills (>500 mg)

  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don full-face respirator and double gloves.

  • Neutralize: Cover with a spill pad. Do not use bleach (can react with amines). Use a surfactant/water mix to clean the area.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2733364 (2-Amino-6-fluorobenzonitrile). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][6]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.